2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride is a chemical compound that has various applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cellular signaling pathways. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential in drug development.
Mechanism of Action
The mechanism of action of 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride involves the inhibition of this compound activity. This compound is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. The inhibition of this compound activity by the compound leads to the disruption of these pathways, which can have various biological effects depending on the specific isoform of this compound being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can be used to eliminate cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride in lab experiments is its specificity for this compound inhibition. The compound has been shown to selectively inhibit the activity of various this compound isoforms, which allows for the investigation of specific signaling pathways in cells. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride in scientific research. One potential direction is the development of new this compound inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential in drug development for the treatment of cancer and other diseases. Additionally, the compound could be used to study the role of this compound in various physiological processes, such as neuronal function and immune system regulation.
Synthesis Methods
The synthesis of 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-(3-pyridinyl)acetamide to yield the desired product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Scientific Research Applications
2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride has been widely used in scientific research as a tool to study the role of this compound in cellular signaling pathways. It has been shown to inhibit the activity of various this compound isoforms, including this compoundα, this compoundβ, and this compoundε. The compound has been used to investigate the involvement of this compound in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5.ClH/c1-22-14-6-5-12(10-15(14)23-2)17(21)24-9-8-19-16(20)13-4-3-7-18-11-13;/h3-7,10-11H,8-9H2,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHMYZGMHDFXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.